N-Methyl-N-[4-(morpholin-4-ylsulfonyl)benzoyl]glycine
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Overview
Description
N-Methyl-N-[4-(morpholin-4-ylsulfonyl)benzoyl]glycine is a synthetic organic compound with the molecular formula C14H18N2O6S It is known for its unique structure, which includes a morpholine ring, a sulfonyl group, and a benzoyl group attached to a glycine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Methyl-N-[4-(morpholin-4-ylsulfonyl)benzoyl]glycine typically involves the following steps:
Formation of the Benzoyl Intermediate: The process begins with the reaction of 4-(morpholin-4-ylsulfonyl)benzoic acid with thionyl chloride to form the corresponding acid chloride.
Coupling with Glycine: The acid chloride is then reacted with glycine in the presence of a base such as triethylamine to form the benzoyl glycine intermediate.
Methylation: Finally, the benzoyl glycine intermediate is methylated using methyl iodide in the presence of a base like potassium carbonate to yield this compound.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions: N-Methyl-N-[4-(morpholin-4-ylsulfonyl)benzoyl]glycine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of reduced morpholine derivatives.
Substitution: Formation of substituted benzoyl glycine derivatives.
Scientific Research Applications
N-Methyl-N-[4-(morpholin-4-ylsulfonyl)benzoyl]glycine has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein modifications.
Medicine: Explored for its potential therapeutic applications, including as an inhibitor of specific enzymes or as a drug delivery agent.
Industry: Utilized in the development of new materials and as a component in specialty chemicals.
Mechanism of Action
The mechanism of action of N-Methyl-N-[4-(morpholin-4-ylsulfonyl)benzoyl]glycine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfonyl group can form strong interactions with active sites of enzymes, potentially inhibiting their activity. Additionally, the morpholine ring can enhance the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
N-[4-(Morpholin-4-ylsulfonyl)benzoyl]glycine: Lacks the methyl group, which may affect its binding properties and reactivity.
N-Methyl-N-[4-(morpholin-4-ylsulfonyl)benzamide]: Similar structure but with an amide group instead of glycine, leading to different chemical and biological properties.
Uniqueness: N-Methyl-N-[4-(morpholin-4-ylsulfonyl)benzoyl]glycine is unique due to its combination of a morpholine ring, sulfonyl group, and benzoyl glycine moiety. This unique structure imparts specific chemical reactivity and biological activity, making it a valuable compound for various research applications.
Properties
IUPAC Name |
2-[methyl-(4-morpholin-4-ylsulfonylbenzoyl)amino]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O6S/c1-15(10-13(17)18)14(19)11-2-4-12(5-3-11)23(20,21)16-6-8-22-9-7-16/h2-5H,6-10H2,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFOXZFIVYHTHDZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)O)C(=O)C1=CC=C(C=C1)S(=O)(=O)N2CCOCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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